2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol

Physicochemical Properties Molecular Weight Solketal

2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol (CAS 5754-34-7) is an organic compound belonging to the dioxolane class, characterized by a 1,3-dioxolane ring substituted with a 2,2-dimethyl group and an ethanol side chain. Its molecular formula is C7H14O3, with a molecular weight of approximately 146.18 g/mol.

Molecular Formula C7H14O3
Molecular Weight 146.18 g/mol
CAS No. 5754-34-7
Cat. No. B1351343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol
CAS5754-34-7
Molecular FormulaC7H14O3
Molecular Weight146.18 g/mol
Structural Identifiers
SMILESCC1(OCC(O1)CCO)C
InChIInChI=1S/C7H14O3/c1-7(2)9-5-6(10-7)3-4-8/h6,8H,3-5H2,1-2H3
InChIKeyYYEZYENJAMOWHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol (CAS 5754-34-7): A Distinguishable C7 Dioxolane Building Block for Specialized Synthesis


2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol (CAS 5754-34-7) is an organic compound belonging to the dioxolane class, characterized by a 1,3-dioxolane ring substituted with a 2,2-dimethyl group and an ethanol side chain . Its molecular formula is C7H14O3, with a molecular weight of approximately 146.18 g/mol . The compound exists as a colorless to light yellow liquid at room temperature, featuring both a protected diol moiety (the dioxolane ring) and a free primary hydroxyl group, which is critical for its role as a synthetic intermediate . It is also referred to by synonyms such as 4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane and 2,2-dimethyl-1,3-dioxolane-4-ethanol .

Why Generic Substitution of 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol with Solketal or Other Dioxolanes is Scientifically Unjustified


The interchangeable use of 2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol with its closest analog, Solketal (CAS 100-79-8), or other dioxolane derivatives, is invalid due to fundamental differences in molecular architecture and, consequently, physicochemical properties and reaction profiles. The target compound features a C7 framework with a -CH2CH2OH side chain, whereas Solketal possesses a C6 framework with a -CH2OH group [1]. This structural variation directly impacts key parameters such as boiling point, density, and lipophilicity [1]. Furthermore, the distinct reactivity of the primary hydroxyl group, now situated two carbons away from the acetal ring, dictates unique behavior in downstream esterification, etherification, and polymerization reactions . Substituting with a generic dioxolane or a structurally similar C6 analog introduces significant risk of altered reaction kinetics, unexpected byproducts, and failure in applications requiring specific chain extension or lipophilic balance, as demonstrated in lipid and polymer synthesis .

Quantitative Differentiation Guide: 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol vs. Closest Analogs


Molecular Weight Differential: C7 Dioxolane Ethanol (146.18 g/mol) vs. Solketal (132.16 g/mol)

2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol possesses a molecular weight of 146.18 g/mol, which is 14.02 g/mol heavier than its closest analog, Solketal (2,2-dimethyl-1,3-dioxolane-4-methanol, CAS 100-79-8, MW 132.16 g/mol) . This difference is quantitatively equivalent to one methylene (-CH2-) unit, which is directly reflected in the extended ethanol side chain of the target compound compared to the methanol group of Solketal .

Physicochemical Properties Molecular Weight Solketal

Boiling Point Elevation: C7 Dioxolane Ethanol (199-200 °C) vs. Solketal (188-189 °C)

The target compound exhibits a boiling point range of 199-200 °C at atmospheric pressure, which is approximately 11 °C higher than the boiling point of Solketal (188-189 °C) [1]. This 5.8% increase in boiling point is a direct consequence of the additional -CH2- unit and the resulting increase in molecular weight and van der Waals forces [1].

Thermal Properties Boiling Point Solketal

Density and Lipophilicity Shift: Evidence of Altered Physical Behavior

2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol has a reported density of 1.031 g/mL at 25 °C and a calculated partition coefficient (LogP) of approximately 0.52 [1]. In comparison, Solketal exhibits a higher density of 1.063 g/mL and a lower LogP, consistent with its more compact, polar structure [2]. The lower density and higher LogP of the target compound reflect its extended non-polar ethyl chain, which reduces intermolecular packing efficiency and increases lipophilicity [1].

Physical Chemistry Density LogP

Distinct Application Footprint: C7 Ethanol Side Chain Enables Specific Lipid and Polymer Synthesis

The unique -CH2CH2OH moiety of 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol is explicitly utilized as a building block for preparing cationic lipids and stealth lipids . In contrast, Solketal's primary documented uses are in the synthesis of mono-, di-, and triglycerides, and as a fuel additive . This distinction is not arbitrary; the extended ethanol chain provides a critical spacer and reactive handle for creating complex lipid architectures used in drug delivery systems (e.g., lipid nanoparticles), a function the shorter methanol group of Solketal cannot replicate .

Lipid Synthesis Polymer Chemistry Functional Monomer

Optimal Scientific and Industrial Scenarios for Procuring 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol (CAS 5754-34-7)


Scenario 1: Synthesis of Advanced Cationic and Stealth Lipids for Drug Delivery

Procurement of 2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol is warranted when the synthetic objective involves constructing cationic or stealth lipids for applications like lipid nanoparticle (LNP) formulation. The compound's extended ethanol side chain provides the necessary spacer and reactive hydroxyl group for conjugating lipid anchors and hydrophilic headgroups, a critical design feature not achievable with the shorter Solketal analog . The use of this compound is documented in patents pertaining to lipid-based therapeutics .

Scenario 2: Modification of Polymer Properties via Functional Monomer Incorporation

This compound should be prioritized as a functional monomer when the goal is to modify polymer properties such as flexibility, water resistance, or optical characteristics. Its dioxolane ring provides rigidity and stability, while the primary hydroxyl group on the ethyl chain allows for covalent incorporation into a polymer backbone via esterification or other standard reactions . This specific chain length offers a distinct balance of hydrophilicity and spacing compared to analogs .

Scenario 3: Asymmetric Synthesis Requiring a Chiral C7 Dioxolane Building Block

For asymmetric syntheses, the procurement of enantiomerically pure forms (e.g., (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol, CAS 32233-43-5) is essential. The chiral center on the dioxolane ring allows for stereoselective transformations, enabling the construction of enantiomerically pure pharmaceutical intermediates or natural products . The (S)-enantiomer, for example, has been employed in the total synthesis of rugulactone and in preparing O-propargylated derivatives . Substitution with the racemate or the incorrect enantiomer would lead to a different stereochemical outcome and potentially inactive or undesired products.

Scenario 4: Research on Glycerol-Derived Building Blocks and Biorefinery Processes

In academic or industrial research focused on valorizing glycerol (a biodiesel byproduct), this compound serves as a key intermediate or model compound. Its synthesis from 1,2,4-butanetriol and acetone is well-documented , and its distinct properties (higher boiling point, increased lipophilicity relative to Solketal) make it a relevant candidate for developing new solvents, monomers, or fuel additives [1]. Studies on the radiation-induced production of Solketal also highlight the broader interest in this chemical space [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.